
VX-702
Descripción general
Descripción
VX-702 es una terapia anticitocina oral de molécula pequeña en investigación que se desarrolla principalmente para el tratamiento de enfermedades inflamatorias, específicamente la artritis reumatoide. Funciona como un inhibidor altamente selectivo de la proteína quinasa 38 activada por mitógeno (MAPK), una enzima clave involucrada en las respuestas inflamatorias .
Aplicaciones Científicas De Investigación
Scientific Applications of VX-702
This compound, a p38 mitogen-activated protein (MAP) kinase inhibitor, is an orally administered small molecule initially developed by Vertex Pharmaceuticals . It targets the p38 MAP kinase, which regulates the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-alpha), interleukin-1 beta (IL-1 beta), and interleukin-6 (IL-6) . These cytokines are known to play roles in acute inflammation and chronic inflammatory diseases . this compound has been explored for various applications, primarily in inflammatory conditions.
Rheumatoid Arthritis (RA)
Clinical Study Design and Results:
this compound was investigated in Phase II clinical studies for the treatment of rheumatoid arthritis (RA) .
VeRA Study:
- This was a randomized, double-blind, placebo-controlled, 12-week Phase II clinical study that enrolled 315 patients with moderate to severe RA .
- The study was conducted at over 40 centers in Eastern and Central Europe .
- Patients received either 5 mg or 10 mg of this compound once daily, or a placebo. Patients could also receive certain disease-modifying anti-rheumatic drugs (DMARDs), but not methotrexate or anti-TNF therapies .
- The primary endpoint was to measure the reduction in clinical signs and symptoms of RA after 12 weeks, using the American College of Rheumatology (ACR20) criteria .
Efficacy:
- This compound treatment led to a dose-dependent, statistically significant increase in week 12 ACR20 response rates .
- 30% of patients receiving placebo, 38% of those receiving 5 mg this compound, and 40% of those receiving 10 mg this compound achieved an ACR20 response at week 12 (p=0.04; Jonckheere-Terpstra test for increasing dose-response) .
- 32% of placebo patients, 41% of 5 mg this compound-treated patients and 44% of 10 mg this compound-treated patients achieved a EULAR (moderate or good) response (p=0.01) .
- However, the study's results indicated that the ACR20 response rates among patients receiving this compound compared with those receiving placebo did not reach pairwise statistical significance at the highest doses .
Study 304:
- Involved 117 patients who received placebo, daily this compound, or twice-weekly this compound in addition to concomitant methotrexate (MTX) .
- At week 12, ACR20 response rates were 40% for patients receiving 10 mg this compound daily plus MTX, 44% for patients receiving 10 mg this compound twice weekly plus MTX, and 22% for placebo .
Safety and Tolerability:
- This compound was well-tolerated through 12 weeks of dosing .
- Extensive ambulatory and 12-lead electrocardiographic monitoring was performed. No differences in ventricular ectopic activity or cardiac arrhythmias were observed between placebo and treated patients .
- A minimal, dose-dependent increase in the Fridericia rate-corrected QT interval (QTcF) was seen in the this compound treatment groups, but no patient experienced a clinically significant increase in QTcF at any time during the study .
- Serious infections were more frequent in the this compound groups compared to the placebo group in the VeRA study (2.4% versus 0%), but not in Study 304 (2.6% versus 4.9%) .
Limitations:
- The modest clinical efficacy and transient suppression of biomarkers of inflammation observed in the studies suggested that p38 MAP kinase inhibition might not provide meaningful, sustained suppression of chronic inflammation in RA .
Sepsis-Associated Acute Kidney Injury (S-AKI)
Efficacy:
- This compound ameliorated S-AKI by inhibiting the release of pro-inflammatory cytokines from macrophages, indicating its potential as a novel therapeutic for S-AKI treatment .
- Administration of this compound decreased the elevated concentrations of IL-6, IL-1β, serum creatinine, and blood urea nitrogen in mice with S-AKI .
- This compound reduced the number of apoptotic cells in damaged kidney tissues .
Mechanism of Action:
- This compound could bind IL-6, IL-1β, and MAPK, and affect the binding of IL-1β and its receptor .
- It reduced the levels of phosphorylated p38 MAPK and pro-inflammatory cytokines in RAW264.7 cells and the supernatant .
Animal Studies:
- In a study involving mice, this compound was administered to assess its effect on S-AKI. The endpoint was 24 hours after surgery, and both kidneys and blood samples were collected .
Cardiovascular Events
Potential Application:
- This compound was considered for development in acute coronary syndromes (ACS) due to vascular inflammation's role in cardiovascular events .
- It has the potential to inhibit inflammatory processes that cause plaque instability and rupture, leading to unstable angina, myocardial infarction, and stroke .
Safety and Clinical Activity:
Data Table Summarizing Clinical Studies of this compound
Mecanismo De Acción
VX-702 ejerce sus efectos inhibiendo la actividad de la p38 MAPK, una enzima que juega un papel crucial en la producción de citocinas proinflamatorias como el factor de necrosis tumoral alfa, la interleucina-6 y la interleucina-1 beta. Al bloquear la actividad de la p38 MAPK, this compound reduce eficazmente la producción de estas citocinas, mitigando así la inflamación y sus síntomas asociados .
Compuestos similares:
SB203580: Otro inhibidor de la p38 MAPK con propiedades antiinflamatorias similares.
BIRB 796: Un inhibidor de la p38 MAPK altamente potente utilizado en varios estudios de investigación.
SCIO-469: Un inhibidor selectivo de la p38 MAPK investigado por su potencial terapéutico en enfermedades inflamatorias.
Comparación: this compound destaca por su alta selectividad para la p38 MAPK y su potencial para la administración oral. A diferencia de otros inhibidores, this compound ha mostrado resultados prometedores en ensayos clínicos para la artritis reumatoide, lo que lo convierte en un candidato único para su desarrollo posterior .
Análisis Bioquímico
Biochemical Properties
VX-702 plays a significant role in biochemical reactions, particularly in the inhibition of the p38 MAP kinase . This kinase is a part of the mitogen-activated protein kinase family, which is involved in cellular responses to cytokines and stress . This compound interacts with this kinase, inhibiting its function . This interaction is crucial in the regulation of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1-beta .
Cellular Effects
The effects of this compound on cells are primarily related to its anti-inflammatory properties. It has been shown to effectively inhibit the production of pro-inflammatory cytokines in leukemic monocyte/macrophage cells . This inhibition can lead to a decrease in inflammation and potentially alleviate symptoms in conditions such as rheumatoid arthritis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the p38 MAP kinase, thereby inhibiting its function . This inhibition effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1-beta . This mechanism of action is crucial in the potential therapeutic applications of this compound.
Temporal Effects in Laboratory Settings
While specific long-term effects of this compound in laboratory settings are not extensively documented, it has been observed that the compound shows good tolerability with three months of treatment .
Dosage Effects in Animal Models
In animal models of collagen-induced arthritis, it was found that a dosage of 0.1 mg/kg of this compound administered twice daily was equivalent in effect to a commonly used therapy for rheumatoid arthritis . Furthermore, a dosage of 5 mg/kg of this compound administered twice daily was found to be equivalent to a dose of 10 mg/kg of prednisolone administered once daily .
Metabolic Pathways
The specific metabolic pathways involving this compound are not extensively documented. Given its role as a p38 MAP kinase inhibitor, it is likely involved in the MAP kinase signaling pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not extensively documented. Given its molecular mechanism of action, it is likely that it is transported to sites where the p38 MAP kinase is present .
Subcellular Localization
The subcellular localization of this compound is not extensively documented. Given its role as a p38 MAP kinase inhibitor, it is likely localized to areas within the cell where this kinase is present .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de VX-702 implica múltiples pasos, comenzando con la preparación de la estructura central, que incluye un anillo de piridina sustituido con varios grupos funcionales. Los pasos clave incluyen:
Formación del anillo de piridina: Esto se logra típicamente a través de reacciones de ciclización.
Introducción de átomos de flúor: La fluoración se lleva a cabo utilizando reactivos como el trifluoruro de dietilaminosulfuro (DAST).
Formación de enlaces amida: Este paso implica reacciones de acoplamiento utilizando reactivos como las carbodiimidas.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye:
Optimización de las condiciones de reacción: Asegurando un alto rendimiento y pureza.
Uso de reactores de flujo continuo: Para un mejor control de los parámetros de reacción.
Técnicas de purificación: Como la cristalización y la cromatografía para lograr los niveles de pureza deseados
Análisis De Reacciones Químicas
Tipos de reacciones: VX-702 experimenta varios tipos de reacciones químicas, que incluyen:
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno, típicamente utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Reemplazo de un grupo funcional por otro, a menudo utilizando reactivos nucleofílicos o electrófilos.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Agentes halogenantes como el cloruro de tionilo, nucleófilos como las aminas.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden utilizarse para estudios o aplicaciones adicionales .
Comparación Con Compuestos Similares
SB203580: Another p38 MAPK inhibitor with similar anti-inflammatory properties.
BIRB 796: A highly potent p38 MAPK inhibitor used in various research studies.
SCIO-469: A selective p38 MAPK inhibitor investigated for its therapeutic potential in inflammatory diseases.
Comparison: VX-702 stands out due to its high selectivity for p38 MAPK and its potential for oral administration. Unlike some other inhibitors, this compound has shown promising results in clinical trials for rheumatoid arthritis, making it a unique candidate for further development .
Actividad Biológica
VX-702 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, primarily investigated for its therapeutic potential in various inflammatory conditions, including rheumatoid arthritis (RA) and sepsis-associated acute kidney injury (S-AKI). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and potential applications based on recent research findings.
This compound exerts its biological effects primarily through the inhibition of the p38 MAPK signaling pathway. This pathway is crucial in mediating inflammatory responses by regulating cytokine production. By inhibiting p38 MAPK, this compound reduces the expression of pro-inflammatory cytokines such as interleukin (IL)-6 and IL-1β, which are implicated in various inflammatory diseases .
Rheumatoid Arthritis
In a series of clinical trials, this compound demonstrated significant effects on patients with moderate to severe RA. The VeRA study involved 315 patients and assessed the efficacy of this compound over 12 weeks. Key findings included:
- ACR20 Response Rates : At week 12, 40% of patients receiving 10 mg this compound achieved an ACR20 response compared to 28% in the placebo group (p=0.04) .
- Biomarker Reduction : Reductions in C-reactive protein and other inflammatory markers were observed as early as week 1 but returned to baseline by week 4, indicating a transient effect on inflammation .
Treatment Group | ACR20 Response Rate (%) |
---|---|
Placebo | 28 |
5 mg this compound | 36 |
10 mg this compound | 40 |
Despite these findings, the overall clinical efficacy was modest, with serious infections reported more frequently in the this compound groups compared to placebo .
Sepsis-Associated Acute Kidney Injury
Recent studies have highlighted this compound's potential in treating S-AKI. In a murine model, this compound administration led to:
- Cytokine Inhibition : Significant reductions in IL-6 and IL-1β levels were observed, correlating with improved kidney function as measured by serum creatinine and blood urea nitrogen levels .
- Cell Viability Improvement : this compound treatment reversed cell viability loss in renal cells co-cultured with pro-inflammatory macrophages .
Case Studies
- Rheumatoid Arthritis : In a double-blind study involving patients receiving either this compound or placebo alongside methotrexate, the results indicated a trend towards improved symptoms; however, statistical significance was not achieved at higher doses .
- Platelet Function Improvement : A study demonstrated that this compound improved the preservation and circulation of platelets stored under adverse conditions, suggesting its utility in transfusion medicine without impairing hemostatic function .
Propiedades
IUPAC Name |
6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N4O2/c20-9-4-5-10(14(23)8-9)16-11(18(24)28)6-7-15(26-16)27(19(25)29)17-12(21)2-1-3-13(17)22/h1-8H,(H2,24,28)(H2,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSRKRZDBHOFAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963974 | |
Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This p38 MAP kinase inhibitor effectively inhibits LPS-stimulated TNF|[alpha]|, IL-6 and IL-1|[beta]| production. | |
Record name | VX-702 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
479543-46-9, 745833-23-2 | |
Record name | VX 702 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479543469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VX-702 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745833232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VX-702 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VX-702 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VX-702 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527E7SK68P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: VX-702 functions as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), particularly the p38α isoform. [, ] This interaction disrupts downstream signaling pathways responsible for the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). [] By inhibiting p38 MAPK, this compound aims to suppress the inflammatory cascade. []
ANone: Unfortunately, specific details like the molecular formula, weight, and spectroscopic data for this compound are not readily available in the provided research papers. These details are often considered proprietary information by pharmaceutical companies.
A: While this compound demonstrated an ability to reduce biomarkers of inflammation in the short term, its clinical efficacy in treating rheumatoid arthritis was deemed modest in two double-blind, placebo-controlled studies. [] Response rates, measured using the American College of Rheumatology criteria (ACR20), did not achieve statistical significance at the highest doses tested. [] This suggests that p38 MAPK inhibition alone might not provide sufficient long-term suppression of chronic inflammation in this disease. []
ANone: The provided research papers do not discuss clinical trial results for this compound in the context of ACS. Therefore, we cannot draw any conclusions about its efficacy in treating this condition.
A: Research indicates that this compound does not significantly interfere with platelet aggregation, even when induced by agonists like thrombin, collagen, or U46619. [] This suggests that, unlike aspirin, this compound's inhibition of p38 MAPK does not significantly impact thromboxane production in platelets, and therefore, might not increase the risk of bleeding. []
A: Studies show that adding this compound to platelets stored in cold or thermocycled conditions for extended periods (14 days) improves various in vitro parameters and enhances their circulation in a mouse model. [] this compound reduced the expression of activation and apoptosis markers, improved mitochondrial function, and mitigated lactate accumulation. [, ] This suggests a potential for this compound to improve the quality and efficacy of platelets stored under these challenging conditions.
A: Research using a bleomycin-induced lung fibrosis model in mice suggests that MKP1, a phosphatase that dephosphorylates p38α, plays a crucial role in fibrosis resolution. [] Fibroblast-specific deletion of MKP1 hampered the spontaneous resolution of fibrosis, but this was restored by treating the mice with the p38α inhibitor this compound. [] This implies that inhibiting p38α with this compound can promote fibrosis resolution, at least in this specific context.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.